5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
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Overview
Description
5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often found in natural alkaloids. This particular compound features a unique structure with a hexyloxy group and a tetrahydroisoxazolo ring fused to an isoquinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to form isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to cyclize and condense into tetrahydroisoquinoline derivatives.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to achieve high yields and purity . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine in nitrobenzene for bromination; nitric acid in acetic acid for nitration.
Major Products
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline amines.
Substitution: 4-bromo-isoquinoline, 4-nitro-isoquinoline.
Scientific Research Applications
5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its aromatic properties and biological activities.
Quinoline: Used as a basis for designing anti-malarial drugs like chloroquine.
Tetrahydroisoquinoline: A precursor to many natural alkaloids and synthetic derivatives.
Uniqueness
5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is unique due to its hexyloxy group and tetrahydroisoxazolo ring, which confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
CAS No. |
89246-98-0 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-hexoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-8-11-20-16-14-10-7-6-9-13(14)15-12(2)19-21-17(15)18-16/h3-11H2,1-2H3 |
InChI Key |
CBCAYUFYANHOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
Origin of Product |
United States |
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